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Compound of Interest

Compound Name: Salvianolic acid C

Cat. No.: B192313

Introduction

Salvianolic acid C is a potent bioactive phenolic acid isolated from the roots and rhizomes of
Salvia miltiorrhiza Bunge (Danshen). As a compound of significant interest in pharmaceutical
research and drug development, its comprehensive structural elucidation and quantification are
paramount. This document provides detailed application notes and standardized protocols for
the spectroscopic analysis of Salvianolic acid C, intended for researchers, scientists, and drug
development professionals. The methodologies cover Ultraviolet-Visible (UV-Vis) Spectroscopy,
Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a key
signaling pathway influenced by Salvianolic acid C is illustrated to provide context for its
biological activity.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Salvianolic acid C.

Table 1: UV-Visible Spectroscopic Data for Salvianolic Acid C

Solvent Amax (nm) Reference

Methanol 222, 266, 296, 347 [1]
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Table 2: FT-IR Spectroscopic Data (Reference: Salvianolic Acid B)

Note: Due to the structural similarity between Salvianolic acid C and Salvianolic acid B, the
FT-IR data for Salvianolic acid B is provided as a reference.

Wavenumber (cm~?) Assighment

~3386 O-H stretching (phenolic hydroxyl)
~1718 C=0 stretching (ester)
~1600-1450 C=C stretching (aromatic rings)
~1200-1000 C-O stretching

Table 3: Mass Spectrometry Data for Salvianolic Acid C

Parameter Value Reference
Molecular Formula C26H20010
Molecular Weight 492.44 g/mol

o Electrospray lonization (ESI),
lonization Mode

Negative
Precursor lon [M-H]~ m/z 491
Major Fragment lons m/z 293

Table 4: 1H and 3C NMR Spectroscopic Data for Salvianolic Acid C

Note: The following data is referenced from the Journal of the Chinese Chemical Society, 2003,
50, 1079-1084. Access to the full detailed spectral data was not available.

Nucleus Solvent Reference
1H NMR CDsOD
13C NMR CDsOD
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Experimental Protocols

A generalized workflow for the spectroscopic analysis of Salvianolic acid C is presented
below.
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Figure 1: General experimental workflow for the spectroscopic analysis of Salvianolic acid C.

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption maxima of Salvianolic acid C.
Materials:

» Salvianolic acid C standard

o Methanol (spectroscopic grade)

e Quartz cuvettes
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UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a stock solution of Salvianolic acid C in methanol at a
concentration of 1 mg/mL. From the stock solution, prepare a working solution with a
concentration of 10 pg/mL in methanol.

Instrumentation:

o Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15
minutes.

o Set the wavelength range to 200-400 nm.

Measurement:

o Fill a quartz cuvette with methanol to serve as a blank and zero the instrument.

o Rinse the cuvette with the Salvianolic acid C working solution and then fill it.

o Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of Salvianolic acid C to identify its functional

groups.

Materials:

Salvianolic acid C standard

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press
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e FT-IR spectrometer
Procedure:
o Sample Preparation (KBr Pellet):
o Thoroughly dry the Salvianolic acid C sample and KBr to remove any moisture.

o In an agate mortar, grind 1-2 mg of Salvianolic acid C with approximately 100-200 mg of
KBr until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for
several minutes to form a transparent or semi-transparent pellet.

e Instrumentation:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Record a background spectrum of the empty sample compartment.
e Measurement:
o Acquire the FT-IR spectrum of the sample from 4000 to 400 cm~1.

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol

Objective: To confirm the molecular weight and obtain fragmentation patterns of Salvianolic
acid C for structural confirmation and quantification.

Materials:
e Salvianolic acid C standard

o Acetonitrile (LC-MS grade)
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e Formic acid (LC-MS grade)

o Ultrapure water

o LC-MS system with an electrospray ionization (ESI) source
Procedure:

» Sample Preparation: Dissolve Salvianolic acid C in a mixture of acetonitrile and water (e.g.,
50:50 v/v) to a final concentration of 1 pug/mL.

o Chromatographic Conditions:
o Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 pm).
o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: Acetonitrile.

o Gradient: A typical gradient would start with a low percentage of B, increasing to a high
percentage over 15-20 minutes to elute the compound.

o Flow Rate: 0.3 mL/min.
o Injection Volume: 5 pL.
e Mass Spectrometry Conditions:

o lonization Mode: Electrospray lonization (ESI), negative ion mode.

[e]

Scan Range:m/z 100-600.

o

Capillary Voltage: 3-4 kV.

[¢]

Drying Gas Temperature: 300-350 °C.

o

Nebulizer Pressure: 30-40 psi.
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o Data Analysis: Extract the ion chromatogram for the [M-H]~ ion of Salvianolic acid C (m/z
491). Analyze the mass spectrum to confirm the molecular weight and study the
fragmentation pattern in MS/MS mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To obtain detailed structural information of Salvianolic acid C through *H and 13C
NMR spectroscopy.

Materials:

Salvianolic acid C standard (5-10 mg for *H, 20-50 mg for 13C)

Deuterated methanol (CDsOD)

NMR tubes

NMR spectrometer
Procedure:
e Sample Preparation:

o Dissolve the required amount of Salvianolic acid C in approximately 0.6-0.7 mL of
CDsOD directly in a clean, dry NMR tube.

o Ensure the sample is fully dissolved and the solution is homogeneous.
 Instrumentation:

o Tune and shim the NMR spectrometer according to standard procedures.
e Measurement:

o Acquire the *H NMR spectrum.

o Acquire the proton-decoupled *3C NMR spectrum.
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o If further structural elucidation is needed, perform 2D NMR experiments such as COSY,
HSQC, and HMBC.

o Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline
correction). Integrate the *H NMR signals and determine the chemical shifts (&) and coupling
constants (J). Assign the signals in both *H and 13C spectra to the respective atoms in the

Salvianolic acid C molecule.

Biological Activity Context: Signaling Pathway

Salvianolic acid C has been shown to exhibit a range of biological activities, including anti-
fibrotic effects. One of the key signaling pathways modulated by salvianolic acids is the
Transforming Growth Factor-f3 (TGF-B)/Smad pathway. Inhibition of this pathway can

ameliorate fibrosis.
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Figure 2: Inhibition of the TGF-3/Smad signaling pathway by Salvianolic acid C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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